2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. This compound integrates a cycloheptapyridazinone core with a thiadiazole moiety, which contributes to its unique chemical properties and biological activities.
The compound belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities. Pyridazinones have been extensively studied due to their potential medicinal properties, including anti-inflammatory and analgesic effects. The specific compound in question is categorized under nitrogen-containing heterocycles, which are vital in pharmaceutical chemistry for drug development and synthesis.
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves several key steps:
These multi-step organic reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for this compound is with a molecular weight of 357.4 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| InChI | InChI=1S/C19H23N3O4/c1-25... |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
The compound can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed.
The mechanism of action for 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways through binding interactions that alter physiological responses. Further research is required to elucidate these mechanisms fully.
The physical properties of the compound include:
Chemical properties include:
Understanding these properties is crucial for applications in drug formulation and material science.
The applications of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide span several fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6